molecular formula C17H38NO4P B165050 Dodecylphosphorylcholine-d38 CAS No. 130890-78-7

Dodecylphosphorylcholine-d38

Cat. No.: B165050
CAS No.: 130890-78-7
M. Wt: 389.69 g/mol
InChI Key: QBHFVMDLPTZDOI-DHIOKLJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecylphosphocholine-d38 is a deuterated analog of dodecylphosphocholine, a non-ionic surfactant. It is widely used in biochemical and biophysical research, particularly in the study of membrane proteins. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecule, making it suitable for nuclear magnetic resonance (NMR) studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecylphosphocholine-d38 can be synthesized by reacting phosphocholine with dodecyl sulfate. The reaction involves the substitution of hydrogen atoms with deuterium atoms, resulting in the deuterated form of dodecylphosphocholine. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .

Industrial Production Methods

The industrial production of dodecylphosphocholine-d38 involves large-scale synthesis using deuterated raw materials. The process includes the purification of the final product to achieve high isotopic purity, typically greater than 98% deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions

Dodecylphosphocholine-d38 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphocholine derivatives, which can be further utilized in biochemical research .

Scientific Research Applications

Dodecylphosphocholine-d38 is extensively used in scientific research, including:

    Chemistry: It is used as a surfactant in the synthesis of nanoparticles and other chemical compounds.

    Biology: The compound is employed in the study of membrane proteins and their interactions.

    Medicine: It is used in drug delivery systems and the development of pharmaceutical formulations.

    Industry: The compound is used in the formulation of detergents and cleaning agents.

Mechanism of Action

Dodecylphosphocholine-d38 exerts its effects by interacting with membrane proteins and altering their structure and function. The deuterium atoms in the compound enhance its stability and make it suitable for NMR studies. The molecular targets include various membrane-bound enzymes and receptors, which are crucial for cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecylphosphocholine-d38 is unique due to its deuterium content, which makes it highly suitable for NMR studies. The presence of deuterium atoms enhances the compound’s stability and provides better resolution in NMR spectra compared to its non-deuterated analogs .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H38NO4P/c1-5-6-7-8-9-10-11-12-13-14-16-21-23(19,20)22-17-15-18(2,3)4/h5-17H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHFVMDLPTZDOI-DHIOKLJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)([O-])OC([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583852
Record name (~2~H_25_)Dodecyl 2-{tris[(~2~H_3_)methyl]azaniumyl}(~2~H_4_)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130890-78-7
Record name (~2~H_25_)Dodecyl 2-{tris[(~2~H_3_)methyl]azaniumyl}(~2~H_4_)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dodecylphosphorylcholine-d38
Reactant of Route 2
Reactant of Route 2
Dodecylphosphorylcholine-d38
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Dodecylphosphorylcholine-d38
Reactant of Route 4
Dodecylphosphorylcholine-d38
Reactant of Route 5
Reactant of Route 5
Dodecylphosphorylcholine-d38
Reactant of Route 6
Reactant of Route 6
Dodecylphosphorylcholine-d38

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.